molecular formula C17H23NO5 B14231782 3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione CAS No. 825622-34-2

3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione

Cat. No.: B14231782
CAS No.: 825622-34-2
M. Wt: 321.4 g/mol
InChI Key: MEHNFEAYZOAVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione is an organic compound that belongs to the class of aromatic ketones It features a morpholine ring attached to a phenyl group, which is further connected to a propane-1,2-dione moiety with two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione typically involves the following steps:

    Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative by reacting morpholine with a suitable phenyl halide under basic conditions.

    Attachment of the Propane-1,2-dione Moiety: The morpholine derivative is then reacted with a propane-1,2-dione precursor in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound features a morpholine ring and is used in similar applications.

    3-(4-Morpholin-4-yl-phenylamino)-1-(2-trifluoromethyl-phenyl)-pyrrolidine-2,5-dione: Another compound with a morpholine ring, used in medicinal chemistry.

Uniqueness

3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione is unique due to its specific structural features, such as the presence of two ethoxy groups and a propane-1,2-dione moiety

Properties

CAS No.

825622-34-2

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

3,3-diethoxy-1-(4-morpholin-4-ylphenyl)propane-1,2-dione

InChI

InChI=1S/C17H23NO5/c1-3-22-17(23-4-2)16(20)15(19)13-5-7-14(8-6-13)18-9-11-21-12-10-18/h5-8,17H,3-4,9-12H2,1-2H3

InChI Key

MEHNFEAYZOAVCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C(=O)C1=CC=C(C=C1)N2CCOCC2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.